Cas no 6268-49-1 (Dabcyl acid)

Dabcyl acid 化学的及び物理的性質
名前と識別子
-
- Benzoic acid,4-[2-[4-(dimethylamino)phenyl]diazenyl]-
- 4-Dimethylaminoazobenzene-4'-carboxylic Acid
- 4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
- p-Methyl Red
- Para Methyl Red
- Dabcyl acid
- DABCYL
- Para-methyl red
- 6268-49-1
- 4-Dimethylaminoazobenzene-4 inverted exclamation mark -carboxylic Acid
- 114143-63-4
- 4-(4-Dimethylaminophenylazo)benzoic acid
- (E)-4-((4-(dimethylamino)phenyl)diazenyl)benzoic acid
- 4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid
- NSC36265
- FS-6003
- DB-299963
- DA-72535
- CHEMBL1573563
- Benzoic acid, p-[[p-(dimethylamino)phenyl]azo]-
- 4-Dimethylamino-4'-carboxylazobenzene
- Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-
- SCHEMBL93488
- 4-DIMETHYLAMINOAZOBENZENE-4?-CARBOXYLIC ACID
- DABCYL; Para-methyl red
- SR-01000106674-1
- 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoic acid
- MLS001195042
- M0423
- Benzoic acid, 4-((4-(dimethylamino)phenyl)azo)-
- SY059974
- 4-(2-(4-(Dimethyliminio)cyclohexa-2,5-dien-1-ylidene)hydrazinyl)benzoate
- SMR000554599
- AKOS001482920
- NCGC00245824-01
- 4-[(1E)-2-[4-(DIMETHYLAMINO)PHENYL]DIAZEN-1-YL]BENZOIC ACID
- PD158031
- F12230
- NSC 36265
- NSC-36265
- AC7920
- 4-Carboxy-4'-(dimethylamino)azobenzene
- 4-[4-(dimethylamino)phenyl]azobenzoic acid
- azobenzene, 4-carboxy-4'-dimethylamino-
- BDBM64210
- HMS2885N11
- 201858-51-7
- 4-(4'-dimethylaminophenylazo)-benzoic acid
- cid_22650
- AKOS040744057
- 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
- CS-0100485
- 4-DIMETHYLAMINOAZOBENZENE-4-CARBOXYLIC ACID
- N,N-Dimethyl-p-aminobenzeneazobenzoic acid
- Benzoic acid, p-((p-(dimethylamino)phenyl)azo)-
- HY-D1045
- MFCD00058988
- 4-(4'-dimethylaminophenylazo)benzoic acid
- 4-([4-(Dimethylamino)phenyl]diazenyl)benzoic acid #
- DTXSID50862438
- Q10389868
- SR-01000106674
-
- MDL: MFCD00058988
- インチ: InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)
- InChIKey: WCKQPPQRFNHPRJ-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
計算された属性
- せいみつぶんしりょう: 269.11600
- どういたいしつりょう: 269.116427
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 65.3
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.17
- ふってん: 482.6°C at 760 mmHg
- フラッシュポイント: 245.6°C
- 屈折率: 1.592
- PSA: 65.26000
- LogP: 3.86620
- ようかいせい: 未確定
Dabcyl acid セキュリティ情報
- 危険物輸送番号:3234
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- リスク用語:R36/37/38
- ちょぞうじょうけん:(BD96794)
Dabcyl acid 税関データ
- 税関コード:2927000090
- 税関データ:
中国税関コード:
2927000090概要:
29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Dabcyl acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-25g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 25g |
¥1879.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P32170-5g |
4-((4-(Dimethylamino)phenyl)diazenyl)benzoic acid |
6268-49-1 | 97% | 5g |
¥449.0 | 2022-04-27 | |
ChemScence | CS-0100485-100mg |
Dabcyl acid |
6268-49-1 | 98.06% | 100mg |
$50.0 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55842-1mg |
Dabcyl acid |
6268-49-1 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
MedChemExpress | HY-D1045-10mM*1mLinDMSO |
Dabcyl acid |
6268-49-1 | 98.06% | 10mM*1mLinDMSO |
¥354 | 2023-07-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0423-5G |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | >97.0%(T)(HPLC) | 5g |
¥295.00 | 2024-04-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-362358-5 g |
Para Methyl Red, |
6268-49-1 | ≥97% | 5g |
¥1,421.00 | 2023-07-10 | |
TRC | D493270-1000mg |
4-Dimethylaminoazobenzene-4'-carboxylic Acid |
6268-49-1 | 1g |
$87.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-362358A-25g |
Para Methyl Red, |
6268-49-1 | ≥97% | 25g |
¥4249.00 | 2023-09-05 | |
MedChemExpress | HY-D1045-10mM*1 mL in DMSO |
Dabcyl acid |
6268-49-1 | 99.34% | 10mM*1 mL in DMSO |
¥354 | 2024-05-24 |
Dabcyl acid 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
Dabcyl acidに関する追加情報
Introduction to Dabcyl Acid (CAS No. 6268-49-1)
Dabcyl acid, chemically identified by the CAS number 6268-49-1, is a significant compound in the field of chemical and pharmaceutical research. This compound, with its unique molecular structure, has garnered considerable attention due to its versatile applications in various scientific domains. Understanding its properties, synthesis, and recent advancements in its utilization is essential for researchers and professionals engaged in biochemical and medicinal chemistry.
The molecular formula of Dabcyl acid is C16H10O4, which underscores its complex and multifaceted nature. This structure consists of a benzene ring substituted with two carboxylic acid groups and a hydroxyl group, making it a valuable intermediate in organic synthesis. The presence of these functional groups contributes to its reactivity and makes it a preferred choice for various chemical modifications.
In recent years, Dabcyl acid has been extensively studied for its potential applications in bioimaging and fluorescence quenching techniques. Its ability to act as a quencher in fluorescent probes has opened new avenues in cellular imaging and diagnostics. Researchers have leveraged its properties to develop sensitive detection methods for biomolecules, enabling more precise measurements in biological systems.
One of the most notable applications of Dabcyl acid is in the development of fluorescent probes for reactive oxygen species (ROS) detection. ROS are crucial indicators of oxidative stress in cells, and their accurate measurement is vital for understanding various pathological conditions. The high selectivity and sensitivity of Dabcyl-based probes have made them indispensable tools in studying oxidative stress-related diseases such as neurodegenerative disorders and cancer.
The synthesis of Dabcyl acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the bromination of biphenol followed by carboxylation, which introduces the necessary functional groups for its biological activity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have further refined the synthesis process, making it more efficient and scalable.
Recent studies have also explored the role of Dabcyl acid in drug development. Its structural features make it an excellent candidate for designing novel therapeutic agents. For instance, derivatives of Dabcyl acid have been investigated for their potential anti-inflammatory properties. The carboxylic acid groups can be easily modified to enhance binding affinity to target proteins, making it a versatile scaffold for drug design.
The use of computational chemistry has significantly advanced the understanding of Dabcyl acid's interactions with biological targets. Molecular docking simulations have revealed how different derivatives can be optimized for better efficacy and reduced toxicity. These computational approaches complement experimental studies, providing insights into the molecular mechanisms underlying the compound's biological activity.
In conclusion, Dabcyl acid (CAS No. 6268-49-1) is a multifunctional compound with broad applications in biochemical research and pharmaceutical development. Its unique molecular structure and reactivity make it an invaluable tool for bioimaging, ROS detection, and drug design. As research continues to uncover new applications, the significance of Dabcyl acid is expected to grow further, contributing to advancements in both academic research and industrial applications.
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